molecular formula C11H13NO2 B1454695 methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate CAS No. 888327-28-4

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B1454695
CAS No.: 888327-28-4
M. Wt: 191.23 g/mol
InChI Key: KLPPEZBHYAAHBS-UHFFFAOYSA-N
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Description

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C11H13NO2 It is a derivative of indene, a bicyclic hydrocarbon, and features an amino group and a carboxylate ester group

Biochemical Analysis

Biochemical Properties

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in cell adhesion, migration, and proliferation . The interaction with DDR1 is crucial as it can inhibit the kinase activity, thereby affecting downstream signaling pathways. Additionally, this compound may interact with other biomolecules, influencing various biochemical processes.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with DDR1 can lead to the inhibition of collagen-induced signaling, which is essential for processes like epithelial-mesenchymal transition (EMT) in cancer cells . This modulation can result in altered gene expression and metabolic changes within the cells, impacting their overall function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to DDR1, forming hydrogen bonds with key residues such as Met704 and Thr701 . This binding inhibits the kinase activity of DDR1, leading to downstream effects on cell signaling pathways. Additionally, the compound may influence other molecular targets, contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term exposure to the compound in in vitro or in vivo studies may reveal additional insights into its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting DDR1 activity and reducing tumor growth in cancer models . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships should be carefully studied to ensure safe and effective use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within different tissues can influence its overall efficacy and safety. Detailed studies on its transport mechanisms can help optimize its delivery for therapeutic purposes.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding its subcellular distribution can provide valuable insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves organic synthesis techniques. One common method involves the reaction of indene derivatives with appropriate reagents to introduce the amino and carboxylate ester groups. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under reflux in methanesulfonic acid and methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting it to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification reactions. These interactions can affect various biochemical pathways, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the indene backbone

Properties

IUPAC Name

methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPPEZBHYAAHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693585
Record name Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888327-28-4
Record name Methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2.4 g methyl-4-nitroindane-2-carboxylate (0.11 mol), 1.1 g 10% palladium on carbon (0.01 mol), and 15 mL ethyl acetate was shaken under 55 PSI hydrogen for 1 hour. It was then filtered and the filtrate was concentrated to give 2.07 g white solid (100%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate
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methyl 4-amino-2,3-dihydro-1H-indene-2-carboxylate

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